molecular formula C10H18O B3381509 1-Cyclohexylbutan-2-one CAS No. 24476-17-3

1-Cyclohexylbutan-2-one

Cat. No.: B3381509
CAS No.: 24476-17-3
M. Wt: 154.25 g/mol
InChI Key: ZICCKEFQTCBFAO-UHFFFAOYSA-N
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Description

1-Cyclohexylbutan-2-one is an organic compound with the molecular formula C10H18O. It is a ketone characterized by a cyclohexyl group attached to a butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with butyl lithium, followed by oxidation to form the ketone. Another method includes the reaction of cyclohexylmagnesium bromide with butanone under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for maximizing production .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-Cyclohexylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexylbutan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in keto-enol tautomerism, influencing its reactivity and interactions with other molecules. Its effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which are essential for its biological and industrial applications .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexylbutan-2-one is unique due to the presence of both a cyclohexyl group and a butanone backbone, which imparts distinct chemical properties and reactivity. This combination makes it valuable for specific applications where both structural features are advantageous .

Properties

IUPAC Name

1-cyclohexylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-10(11)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICCKEFQTCBFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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